![molecular formula C18H16N6O B2496142 1-(3-((7-fenil-7H-pirazolo[3,4-d][1,2,3]triazin-4-il)amino)fenil)etanol CAS No. 1251544-03-2](/img/structure/B2496142.png)
1-(3-((7-fenil-7H-pirazolo[3,4-d][1,2,3]triazin-4-il)amino)fenil)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d][1,2,3]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d][1,2,3]triazine core, which is fused with a phenyl ring and an ethanol group, making it a unique molecule with significant research interest.
Aplicaciones Científicas De Investigación
Introducción
Las pirazolo[3,4-b]piridinas son compuestos heterocíclicos bicíclicos formados por la fusión de un anillo de pirazol y uno de piridina. Existen en dos formas isoméricas: Las pirazolo[3,4-b]piridinas son compuestos heterocíclicos bicíclicos formados por la fusión de un anillo de pirazol y uno de piridina. Existen en dos formas isoméricas: 1H-pirazolo[3,4-b]piridinas (1) y 2H-pirazolo[3,4-b]piridinas (2). Estos compuestos han despertado interés debido a su similitud estructural con bases de purina como la adenina y la guanina . Ahora, exploremos sus aplicaciones:
Química medicinal y desarrollo de fármacos
- Moduladores del receptor de adenosina: Algunos derivados exhiben afinidad por el receptor de adenosina, lo que podría tener implicaciones en enfermedades neurodegenerativas e inflamación .
- Actividad anticonvulsiva: Se ha explorado la evaluación de estos compuestos contra las convulsiones inducidas por MES .
Actividad biológica
- Propiedades antituberculosas: Ciertos 1,2,3-triazoles, que pueden incorporarse a las estructuras de pirazolo[3,4-b]piridina, han mostrado actividad antituberculosa .
- Inhibición de glucosidasas: Los 1,2,3-triazoles son conocidos inhibidores de glucosidasas, y su incorporación a las pirazolo[3,4-b]piridinas podría mejorar esta actividad .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks), particularly cdk2 . CDKs are a family of protein kinases that regulate the cell cycle and are often dysregulated in cancer .
Mode of Action
Similar compounds have been found to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been found to halt the cell cycle and prevent cell proliferation, which could potentially lead to cell death .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can undergo reactions with various reagents such as thionyl chloride . The product of this reaction can be used in the preparation of other pyrazole derivatives
Cellular Effects
Given the biological activity of other pyrazole derivatives, it is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can undergo a series of sequential processes, including the formation of unstable intermediates and the loss of a nitrogen molecule
Métodos De Preparación
The synthesis of 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride in the presence of dimethyl formamide. This reaction produces a mixture of products, including 5-chloro-N-formyl-1-phenyl
Propiedades
IUPAC Name |
1-[3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12(25)13-6-5-7-14(10-13)20-17-16-11-19-24(18(16)22-23-21-17)15-8-3-2-4-9-15/h2-12,25H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGPNCGKBDBCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)
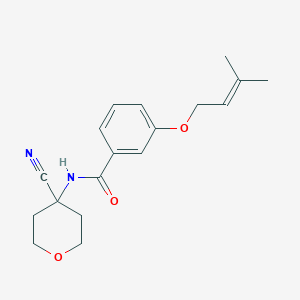
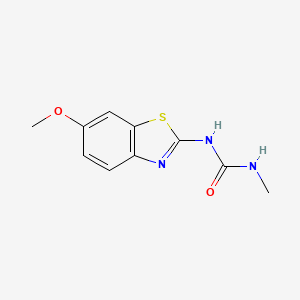
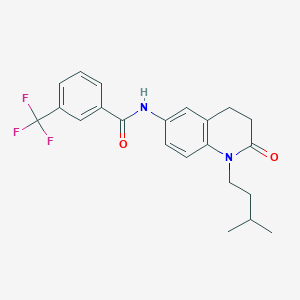
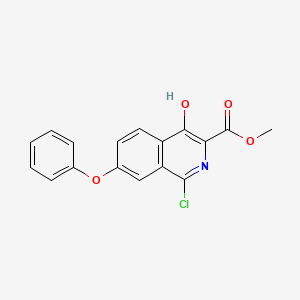
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
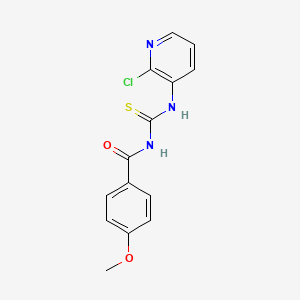
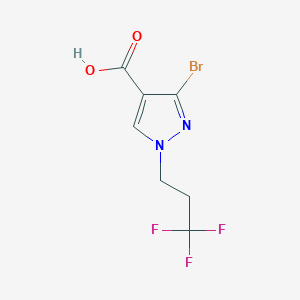
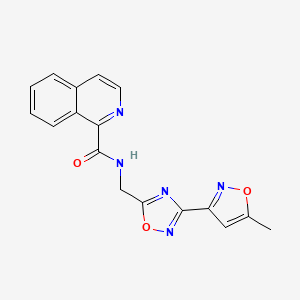
![2-{[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2496074.png)
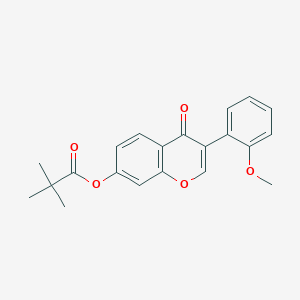
![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)
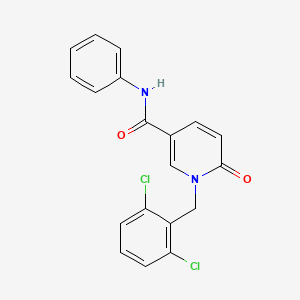
![Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2496082.png)
